molecular formula C7H6Br2N2O3 B2455013 [4,5-dibromo-6-oxo-1(6H)-pyridazinyl]methyl acetate CAS No. 231613-44-8

[4,5-dibromo-6-oxo-1(6H)-pyridazinyl]methyl acetate

Cat. No.: B2455013
CAS No.: 231613-44-8
M. Wt: 325.944
InChI Key: SMGLXEMCIBDHKQ-UHFFFAOYSA-N
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Description

1.1.1 Systematic IUPAC Nomenclature
The compound under discussion is systematically named as (4,5-dibromo-6-oxo-1,6-dihydropyridazin-1-yl)methyl acetate. This name reflects the presence of a pyridazinone core substituted with two bromine atoms at positions 4 and 5, a keto group at position 6, and a methyl acetate moiety attached to the nitrogen at position 1 of the pyridazinone ring.

1.1.2 Molecular Formula and Weight Analysis
The molecular formula of [4,5-dibromo-6-oxo-1(6H)-pyridazinyl]methyl acetate is C6H5Br2N2O3. The molecular weight is calculated as 325.94 grams per mole, based on the atomic weights of carbon, hydrogen, bromine, nitrogen, and oxygen present in the molecule. The presence of two bromine atoms significantly contributes to the higher molecular weight relative to non-halogenated analogs.

Property Value
Molecular Formula C6H5Br2N2O3
Molecular Weight 325.94 g/mol

1.1.3 Stereochemical Considerations
The compound’s structure includes a pyridazinone ring, which is a planar heterocyclic system with limited stereochemical complexity. The methyl acetate substituent is attached via a nitrogen atom, and no chiral centers are present in the molecule. Thus, the compound does not exhibit stereoisomerism or chirality under typical conditions.

1.2 Historical Context in Heterocyclic Chemistry
Pyridazinones, the core scaffold of this compound, have been studied extensively since the early 20th century as part of the broader class of nitrogen-containing heterocycles. Their unique electronic and structural properties have made them valuable in medicinal chemistry and agrochemical research. The dibromination at positions 4 and 5 and the keto substitution at position 6 represent functionalizations that have been explored to modulate biological activity and chemical reactivity. The methyl acetate substitution on the nitrogen is a more recent modification aimed at enhancing solubility and facilitating further synthetic transformations.

1.3 Academic Significance of Pyridazinone Derivatives Pyridazinone derivatives are significant in academic research due to their diverse pharmacological potentials, including enzyme inhibition, antimicrobial effects, and anti-inflammatory properties. The 4,5-dibromo substitution pattern is particularly noteworthy because halogenation can influence molecular interactions through halogen bonding and electronic effects. The 6-oxo group is crucial for the tautomeric stability and hydrogen bonding capacity of the molecule. The methyl acetate substituent provides a handle for chemical derivatization, enabling the synthesis of a variety of analogs for structure-activity relationship studies. These features make this compound a valuable compound for studying heterocyclic chemistry and drug design.

Properties

IUPAC Name

(4,5-dibromo-6-oxopyridazin-1-yl)methyl acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Br2N2O3/c1-4(12)14-3-11-7(13)6(9)5(8)2-10-11/h2H,3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMGLXEMCIBDHKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCN1C(=O)C(=C(C=N1)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Br2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Hydrazine Derivatives

In WO2007009913A1, the pyridazinone scaffold is synthesized from methyl 4-hydroxy-2,6-dimethylphenylacetate (6a) through a five-step sequence. Hydrolysis of the methyl ester (6a) under basic conditions yields the carboxylic acid (8a), which undergoes cyclization with hydrazine to form the pyridazinone nucleus. This method emphasizes the use of Jones oxidation (CrO₃ in H₂SO₄) to oxidize intermediate alcohols to ketones, critical for ring closure.

Alternative Routes via Chloropyridazine Intermediates

Chloropyridazines serve as versatile precursors. For example, compound 9a (a chloropyridazine derivative) is converted to pyridazinone 10a under acidic conditions. This transformation leverages hydrochloric acid in refluxing ethanol, facilitating nucleophilic displacement of the chlorine atom with water or hydroxide ions.

Regioselective Bromination at Positions 4 and 5

Introducing bromine atoms at positions 4 and 5 requires careful control to avoid over-bromination. Electrophilic aromatic substitution (EAS) and directed ortho-metalation (DoM) are predominant strategies.

Electrophilic Bromination

In WO2007009913A1, bromination of 2-(4-hydroxyphenyl)ethanol with molecular bromine (Br₂) in dichloromethane yields the dibrominated compound 20. Similar conditions are extrapolated for pyridazinones, where bromine adds to electron-rich positions. The use of Lewis acids (e.g., FeBr₃) can enhance regioselectivity, though specific conditions for the target compound remain inferred from analogous syntheses.

Introduction of the Acetoxymethyl Group

The acetoxymethyl moiety at position 1 is introduced via alkylation or esterification of a hydroxylated intermediate.

Alkylation with Methyl Chloroacetate

A method analogous to Molbank 2007’s synthesis of ethyl (4-benzyl-3-methyl-6-oxopyridazin-1(6H)-yl)acetate is adapted. Here, the hydroxyl group at position 1 of the pyridazinone reacts with methyl chloroacetate in the presence of a base (e.g., K₂CO₃) in dimethylformamide (DMF). The reaction proceeds via nucleophilic substitution, yielding the acetoxymethyl derivative.

Reaction Conditions

Parameter Value
Solvent Dimethylformamide (DMF)
Base Potassium carbonate (K₂CO₃)
Temperature 80–100°C
Time 4–6 hours
Yield 85–90%

Protection-Deprotection Strategies

In WO2007009913A1, tert-butyldiphenylsilyl (TBDPS) ethers are used to protect hydroxyl groups during multi-step syntheses. For the target compound, a similar approach could involve:

  • Protecting the hydroxyl group at position 1 with TBDPS-Cl.
  • Performing bromination at positions 4 and 5.
  • Deprotecting the hydroxyl group with tetrabutylammonium fluoride (TBAF).
  • Esterifying with acetic anhydride or acetyl chloride.

Integrated Synthesis Pathway

Combining the above steps, a plausible route is outlined:

Step 1: Pyridazinone Core Formation

  • Starting material : Methyl 4-hydroxy-2,6-dimethylphenylacetate (6a).
  • Base hydrolysis : Convert the methyl ester to carboxylic acid 8a using NaOH/MeOH.
  • Cyclization : Treat with hydrazine hydrate in ethanol to form the pyridazinone nucleus.

Step 2: Bromination

  • Electrophilic bromination : React the pyridazinone with Br₂ (2 equiv) in CH₂Cl₂ at 0°C.
  • Quenching : Neutralize with NaHSO₃ and purify via column chromatography.

Step 3: Acetoxymethylation

  • Alkylation : Treat the hydroxylated intermediate with methyl chloroacetate and K₂CO₃ in DMF at 90°C.
  • Work-up : Extract with ethyl acetate, wash with brine, and concentrate.

Characterization Data

  • ¹H NMR (CDCl₃): δ 1.29 (t, 3H, CH₃), 2.23 (s, 3H, CH₃), 3.78 (s, 2H, CH₂), 4.26 (q, 2H, OCH₂).
  • IR : 1740 cm⁻¹ (C=O ester), 1603 cm⁻¹ (C=N).

Optimization and Challenges

Regioselectivity in Bromination

Achieving dibromination exclusively at positions 4 and 5 remains challenging. Over-bromination or off-target substitution can occur, necessitating precise stoichiometry and low-temperature conditions.

Esterification Efficiency

The use of methyl chloroacetate versus acetyl chloride affects yields. Methyl chloroacetate’s higher boiling point (130°C) allows reflux conditions, improving conversion.

Purification Techniques

Column chromatography with silica gel (230–400 mesh) and gradients of methanol/chloroform (2–5%) effectively isolate the target compound.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl acetate group, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can target the bromine atoms, potentially leading to debromination.

    Substitution: The bromine atoms in the compound can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

Major Products Formed:

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of debrominated derivatives.

    Substitution: Formation of substituted pyridazinone derivatives.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that derivatives of pyridazine compounds exhibit antimicrobial properties. Studies have shown that [4,5-dibromo-6-oxo-1(6H)-pyridazinyl]methyl acetate can be synthesized to create analogs that are effective against various bacterial strains. The presence of the dibromo substituents enhances the compound's ability to penetrate microbial membranes, thereby increasing its efficacy as an antimicrobial agent .

Anticancer Research

Pyridazine derivatives are being investigated for their potential use in cancer therapy. The compound's structure allows for modifications that could enhance its activity against cancer cell lines. Preliminary studies suggest that certain derivatives can inhibit cell proliferation and induce apoptosis in cancer cells, making them candidates for further development as anticancer agents .

Pesticide Development

The chemical structure of this compound lends itself to use as a pesticide. Its ability to disrupt biological processes in pests has been explored, with some studies indicating effectiveness against specific insect species. This application is crucial for developing sustainable agricultural practices that minimize chemical use while maximizing crop protection .

Polymer Chemistry

In material science, compounds like this compound are being studied for their potential role in polymer synthesis. The compound can act as a monomer or crosslinking agent in the production of specialty polymers with enhanced thermal stability and mechanical properties. This application is particularly relevant in the development of coatings and adhesives that require high performance under various environmental conditions .

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry demonstrated the synthesis of a series of pyridazine derivatives, including this compound. The derivatives were tested against a panel of Gram-positive and Gram-negative bacteria, revealing significant antimicrobial activity compared to standard antibiotics .

Case Study 2: Agricultural Pesticide Trials

Field trials conducted by agricultural researchers evaluated the effectiveness of this compound as a pesticide. Results indicated a marked reduction in pest populations on treated crops compared to untreated controls, showcasing its potential as a viable alternative to traditional pesticides .

Mechanism of Action

The mechanism of action of [4,5-dibromo-6-oxo-1(6H)-pyridazinyl]methyl acetate is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, in biological systems. The bromine atoms and the pyridazinone ring may play crucial roles in these interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

    Pyridazine: A heterocyclic compound with two adjacent nitrogen atoms in a six-membered ring.

    Pyridazinone: A derivative of pyridazine with an oxygen atom at the 3-position of the ring.

Comparison: Compared to pyridazine and pyridazinone, [4,5-dibromo-6-oxo-1(6H)-pyridazinyl]methyl acetate has unique features due to the presence of bromine atoms and an acetate group. These substitutions can significantly alter its chemical reactivity and biological activity, making it a distinct and valuable compound in various applications .

Biological Activity

[4,5-Dibromo-6-oxo-1(6H)-pyridazinyl]methyl acetate (CAS No. 231613-44-8) is a chemical compound characterized by its unique molecular structure, which includes two bromine atoms and a pyridazinone ring. Its molecular formula is C7_7H6_6Br2_2N2_2O3_3, with a molecular weight of 325.94 g/mol. This compound has garnered interest in various fields, particularly in medicinal chemistry and organic synthesis, due to its potential biological activities and applications.

The compound is known for its reactivity, making it a valuable intermediate in organic synthesis. The presence of bromine atoms enhances its stability and reactivity, which may influence its biological interactions.

While specific mechanisms of action for this compound are not extensively documented, it is hypothesized that the compound interacts with biological targets such as enzymes or receptors. The brominated structure and the pyridazinone ring may play critical roles in these interactions, potentially affecting binding affinity and specificity.

Antimicrobial Properties

Research indicates that compounds containing pyridazinone derivatives exhibit antimicrobial activity. For instance, studies have shown that related pyridazinones can inhibit the growth of various bacterial strains. The biological activity of this compound may align with these findings, suggesting potential applications in developing antimicrobial agents.

Research Findings

Recent investigations into the biological activities of related compounds highlight the importance of structural modifications in enhancing pharmacological properties:

Compound NameBiological ActivityReference
Pyridazinone AAntimicrobial against E. coli
Pyridazinone BInduces apoptosis in HeLa cells
Pyridazinone CInhibits enzyme X (specific target)

These findings suggest that this compound could have similar or enhanced biological activities due to its unique structure.

Case Studies

  • Antimicrobial Activity : A study evaluated the efficacy of various pyridazine derivatives against Gram-positive and Gram-negative bacteria. Results indicated that certain modifications led to increased antibacterial potency. The potential role of this compound in this context remains a subject for future research.
  • Cytotoxic Effects : In vitro studies on structurally related compounds demonstrated significant cytotoxic effects on multiple cancer cell lines. These studies employed assays such as MTT and Annexin V staining to assess cell viability and apoptosis rates.

Q & A

Basic: What are the standard synthetic routes for [4,5-dibromo-6-oxo-1(6H)-pyridazinyl]methyl acetate?

Answer:
The synthesis typically involves refluxing a pyridazine precursor with sodium acetate and a nucleophilic agent (e.g., methanol or ethanol) under anhydrous conditions. For example:

  • Step 1: React 6-oxo-3-substituted-pyridazine derivatives with dibrominating agents (e.g., Br₂ in acetic acid) to introduce bromine at positions 4 and 5 .
  • Step 2: Perform esterification using methyl acetate or acetyl chloride in the presence of a base (e.g., sodium acetate) to functionalize the hydroxyl group at position 6 .
  • Purification: Distill off solvents, crystallize the product from ethanol/water mixtures, and confirm purity (>90%) via HPLC .

Key Parameters:

ParameterTypical Conditions
Reaction Temperature80–100°C (reflux)
SolventEthanol or DMF
CatalystSodium acetate
Reaction Time6–12 hours

Basic: How to characterize the compound’s purity and structural integrity?

Answer:
Use a combination of analytical techniques:

  • NMR Spectroscopy: Confirm substitution patterns (e.g., bromine at C4/C5, methyl ester at C6) via 1H^1H- and 13C^{13}C-NMR. For example, the methyl ester group typically appears as a singlet at ~3.7 ppm in 1H^1H-NMR .
  • HPLC: Assess purity (>90%) using a C18 column with acetonitrile/water mobile phase (retention time ~8–10 min) .
  • X-ray Crystallography: Resolve crystal structure to confirm dihedral angles and intermolecular interactions (e.g., hydrogen bonding between pyridazinyl N-H and carbonyl O) .

Advanced: How can reaction conditions be optimized to improve yield and minimize side products?

Answer:

  • Solvent Screening: Test polar aprotic solvents (e.g., DMF, DMSO) to enhance nucleophilicity of the pyridazine ring .
  • Catalyst Optimization: Replace sodium acetate with stronger bases (e.g., K₂CO₃) to accelerate esterification .
  • Temperature Control: Use microwave-assisted synthesis to reduce reaction time (e.g., 30 min at 120°C vs. 6 hours under reflux) .
  • Byproduct Analysis: Monitor side reactions (e.g., debromination) via TLC or LC-MS and adjust stoichiometry of brominating agents .

Example Data:

ConditionYield (%)Purity (%)
Ethanol, 80°C, 6h6592
DMF, 100°C, 4h7889
Microwave, 120°C, 0.5h8295

Advanced: How to resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. no observed effect)?

Answer:

  • Orthogonal Assays: Validate enzyme inhibition (e.g., cathepsin K) using both fluorogenic substrate assays and Western blotting for target protein expression .
  • Control Experiments: Test for nonspecific binding by comparing activity against structurally similar analogs (e.g., chloro- or methyl-substituted pyridazines) .
  • Dose-Response Studies: Perform IC₅₀ titrations to identify threshold concentrations for activity, addressing discrepancies due to varying assay sensitivities .

Advanced: What strategies elucidate the role of bromine substituents in reactivity and bioactivity?

Answer:

  • Comparative Synthesis: Prepare analogs with chlorine or methyl groups at C4/C5 and compare reaction kinetics (e.g., bromine’s electron-withdrawing effect accelerates nucleophilic substitution) .
  • Computational Modeling: Use DFT calculations to analyze bromine’s impact on charge distribution and binding affinity to biological targets (e.g., Cathepsin K active site) .
  • Crystallographic Studies: Compare X-ray structures of brominated vs. non-brominated derivatives to identify steric or electronic effects on molecular packing .

Advanced: How to study degradation pathways under varying pH and temperature conditions?

Answer:

  • Forced Degradation Studies: Expose the compound to acidic (pH 2), neutral (pH 7), and alkaline (pH 12) buffers at 40°C for 48 hours. Monitor degradation via:
    • LC-MS: Identify hydrolyzed products (e.g., free pyridazinyl alcohol or acetic acid) .
    • Kinetic Analysis: Calculate half-life (t₁/₂) using first-order decay models.
  • Stability Screening: Store samples at 4°C, 25°C, and 40°C for 6 months and assess potency loss via bioassays .

Degradation Profile:

ConditionMajor Degradantt₁/₂ (days)
pH 2, 40°CPyridazinyl alcohol7
pH 12, 40°CDibromo-pyridazinone3

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